2,2',4,4',5,5'-Hexabromodiphenyl ether
Overview
Description
2,2’,4,4’,5,5’-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) commonly used as a flame retardant. It is an organobromine compound and an aromatic ether, known for its high molecular weight of 643.584 g/mol . This compound is often referred to by its chemical formula, C12H4Br6O .
Mechanism of Action
Target of Action
2,2’,4,4’,5,5’-Hexabromodiphenyl ether, also known as BDE-153, is a polybrominated diphenyl ether (PBDE) used as a flame retardant As a pbde, it is known to interact with various biological systems, potentially affecting thyroid hormone regulation and neurodevelopment .
Mode of Action
As a PBDE, it is known to bioaccumulate in organisms and persist in the environment . It is suggested that PBDEs may disrupt endocrine function, particularly thyroid hormone regulation, and may have neurotoxic effects .
Biochemical Pathways
Pbdes in general are known to disrupt endocrine function and may interfere with thyroid hormone regulation . This could potentially affect a variety of downstream biochemical pathways related to growth, development, and metabolism.
Pharmacokinetics
As a pbde, it is known to bioaccumulate in organisms and persist in the environment . This suggests that it may have a long biological half-life and may be slowly metabolized and excreted.
Result of Action
Exposure to pbdes has been associated with neurotoxic effects and endocrine disruption, particularly affecting thyroid hormone regulation . These effects could potentially lead to a variety of health effects, including developmental delays and cognitive impairments.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,4,4’,5,5’-Hexabromodiphenyl ether. As a persistent organic pollutant (POP), it is resistant to environmental degradation and can accumulate in the environment over time . Factors such as temperature, pH, and the presence of other chemicals can potentially affect its stability and activity. Furthermore, its bioavailability and effects can be influenced by factors such as the organism’s age, diet, and overall health status.
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,2’,4,4’,5,5’-Hexabromodiphenyl Ether vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes or cofactors .
Transport and Distribution
It is known to interact with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,5,5’-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes, where diphenyl ether is reacted with bromine in the presence of a catalyst. The reaction is carried out in a solvent such as chloroform or ethyl acetate, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,2’,4,4’,5,5’-Hexabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can result in the removal of bromine atoms, forming less brominated diphenyl ethers.
Substitution: This reaction involves the replacement of bromine atoms with other functional groups
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed
Major Products Formed:
Oxidation: Hydroxylated diphenyl ethers.
Reduction: Lower brominated diphenyl ethers.
Substitution: Diphenyl ethers with different substituents
Scientific Research Applications
2,2’,4,4’,5,5’-Hexabromodiphenyl ether has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PBDEs in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Studied for its toxicological effects and potential health impacts.
Industry: Widely used as a flame retardant in building materials, textiles, plastics, and electronic equipment
Comparison with Similar Compounds
- 2,2’,4,4’,5-Pentabromodiphenyl ether
- 2,2’,4,4’,6,6’-Hexabromodiphenyl ether
- 2,2’,3,3’,4,4’,5,5’-Octabromodiphenyl ether
Comparison: 2,2’,4,4’,5,5’-Hexabromodiphenyl ether is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to other PBDEs, it has a higher bromine content, leading to greater flame retardant efficiency. this also results in higher persistence and bioaccumulation potential in the environment .
Properties
IUPAC Name |
1,2,4-tribromo-5-(2,4,5-tribromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXIRSKYBISPGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C=C2Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4030047 | |
Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4030047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68631-49-2 | |
Record name | BDE 153 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68631-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexabrominated diphenyl ether 153 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068631492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4030047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,4',5,5'-HEXABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX58WCQ511 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157.6 °C | |
Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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